4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
- Heterocyclic Derivative Syntheses : This compound is used in the synthesis of various heterocyclic derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. Such syntheses involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes (Bacchi et al., 2005).
Medical and Biological Applications
- Nursing Application on Bronchial Pneumonia : A derivative of this compound has been examined for its application in the treatment and nursing of children with bronchial pneumonia. Its potential for reducing TNF-α and IL-1β in alveolar lavage fluid has been explored, along with its ability to inhibit NF-κB activation in respiratory tract epithelial cells (Ding & Zhong, 2022).
Material Science and Analytical Applications
- Density, Sound Speed, and Viscosity Studies : Various dihydropyridine derivatives, including those similar to 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid, have been synthesized and studied for their physical properties like density, viscosity, and ultrasonic velocities. These studies are significant in understanding solute-solvent and solute-solute interactions (Baluja & Talaviya, 2016).
Chemical Synthesis and Structural Analysis
- X-ray Powder Diffraction Analysis : X-ray powder diffraction data for related compounds provides valuable information for their structural analysis, useful in various chemical synthesis processes (Wang et al., 2017).
Chemistry and Pharmaceutical Research
- Synthesis of Diverse Derivatives : This compound has been used as a basis for the synthesis of a wide variety of derivatives, contributing to research in organic chemistry and pharmaceuticals. The creation of diverse derivatives expands the potential applications of this compound in various fields (Hirano et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-11-7-12(15)14(8-10(11)13(16)17)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKFHIFLAAMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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